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molecular formula C16H18O3 B8518797 Cyclohexyl(6-methoxy-1-benzofuran-2-yl)methanone

Cyclohexyl(6-methoxy-1-benzofuran-2-yl)methanone

Cat. No. B8518797
M. Wt: 258.31 g/mol
InChI Key: AYACLHKBSWNFCJ-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To a solution (20 mL) of 6-methoxy-1-benzofuran-2-carbonitrile (1.00 g) synthesized above in tetrahydrofuran was added 1.0M cyclohexylmagnesium bromide tetrahydrofuran solution (11.5 mL), and the mixture was stirred at 50° C. overnight, and stirred with heating under reflux for 1 hr. Saturated aqueous ammonium chloride solution was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9, volume ratio) to give the title object compound (584 mg, 39%) as a yellow solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
cyclohexylmagnesium bromide tetrahydrofuran
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]2[CH:7]=[C:8]([C:10]#N)[O:9][C:5]=2[CH:4]=1.[O:14]1CCCC1.[CH:19]1([Mg]Br)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.[Cl-].[NH4+]>O1CCCC1>[CH:19]1([C:10]([C:8]2[O:9][C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:13]=[CH:12][C:6]=3[CH:7]=2)=[O:14])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
COC1=CC2=C(C=C(O2)C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
cyclohexylmagnesium bromide tetrahydrofuran
Quantity
11.5 mL
Type
reactant
Smiles
O1CCCC1.C1(CCCCC1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9, volume ratio)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)C(=O)C=1OC2=C(C1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 584 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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